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molecular formula C14H20BrNO B8654650 2-Bromo-N-(2,6-diisopropylphenyl)acetamide CAS No. 135650-07-6

2-Bromo-N-(2,6-diisopropylphenyl)acetamide

Cat. No. B8654650
M. Wt: 298.22 g/mol
InChI Key: QEEKMSCHFGAGCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05208224

Procedure details

To a well-stirred ice-cooled mixture of 2,6-diisopropylaniline (10.0 g, 0.056 mol) in acetone (25 mL) and water (25 mL) and sodium acetate trihydrate (15.3 g, 0.112 mol), bromoacetyl bromide (17.0 g, 0.084 mol) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The reaction mixture is diluted with water (100 mL), the product filtered, washed with cold water, sodium bicarbonate solution, water, and finally with hexane. The product is dried in a vacuum at 40° C. to afford 14.5 g of the title compound as a white solid; mp I70° C.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
15.3 g
Type
reactant
Reaction Step Two
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:10]=[CH:9][CH:8]=[C:7]([CH:11]([CH3:13])[CH3:12])[C:5]=1[NH2:6])([CH3:3])[CH3:2].O.O.O.C([O-])(=O)C.[Na+].[Br:22][CH2:23][C:24](Br)=[O:25]>CC(C)=O.O>[CH3:12][CH:11]([C:7]1[CH:8]=[CH:9][CH:10]=[C:4]([CH:1]([CH3:3])[CH3:2])[C:5]=1[NH:6][C:24](=[O:25])[CH2:23][Br:22])[CH3:13] |f:1.2.3.4.5|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)C1=C(N)C(=CC=C1)C(C)C
Name
Quantity
15.3 g
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Name
Quantity
17 g
Type
reactant
Smiles
BrCC(=O)Br
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise
FILTRATION
Type
FILTRATION
Details
the product filtered
WASH
Type
WASH
Details
washed with cold water, sodium bicarbonate solution, water
CUSTOM
Type
CUSTOM
Details
The product is dried in a vacuum at 40° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C)C1=C(C(=CC=C1)C(C)C)NC(CBr)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.5 g
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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